DUB-IN-1
Overview
Description
HY-50736, also known as DUB-IN-1, is a small molecule inhibitor of ubiquitin-specific proteases (USPs), particularly targeting USP8 with an IC50 value of 0.85 μM . This compound is primarily used in scientific research to study the role of deubiquitinases in various cellular processes and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HY-50736 involves multiple steps, starting with the formation of the core structure, 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrileThe final product is obtained after purification and characterization .
Industrial Production Methods
While specific industrial production methods for HY-50736 are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
HY-50736 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of HY-50736 with modified functional groups, which are used for further research and development .
Scientific Research Applications
HY-50736 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of deubiquitination and the role of USPs in cellular processes.
Biology: Employed in research to understand the regulation of protein degradation and its impact on cellular functions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting deubiquitinases.
Mechanism of Action
HY-50736 exerts its effects by inhibiting the activity of ubiquitin-specific proteases, particularly USP8. This inhibition disrupts the deubiquitination process, leading to the accumulation of ubiquitinated proteins. The compound affects various molecular targets and pathways, including the regulation of protein degradation, cell cycle progression, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
USP7 Inhibitors: Compounds like P5091 and P22077 target USP7, another deubiquitinase, but have different specificity and potency compared to HY-50736.
USP14 Inhibitors: IU1 is a known inhibitor of USP14, with distinct molecular targets and effects.
Uniqueness of HY-50736
HY-50736 is unique due to its high specificity for USP8 and its potent inhibitory activity. This makes it a valuable tool for studying the role of USP8 in various diseases and for developing potential therapeutic agents targeting this enzyme .
Properties
IUPAC Name |
(9E)-9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOWDIBLCDZJHF-NCELDCMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/2\C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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